molecular formula C16H21N5OS B6440652 N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2549028-63-7

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No. B6440652
CAS RN: 2549028-63-7
M. Wt: 331.4 g/mol
InChI Key: QSWXTBRGJJASNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide, also known as PPTPC, is a synthetic molecule that has been studied for its potential applications in scientific research. PPTPC is a heterocyclic compound that is composed of nitrogen, carbon, and sulfur atoms. It is a white, crystalline solid that has a melting point of 195-197°C and a molecular weight of 377.48 g/mol. PPTPC is used as a building block for the synthesis of other compounds and has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is not well understood. However, it is believed that the molecule binds to metal ions, such as zinc and copper, and forms complexes. These complexes can then interact with other molecules, such as proteins and enzymes, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide are not well understood. However, it has been studied for its potential applications in drug design and drug delivery. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities in vitro. It has also been shown to have anti-cancer activity in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide in laboratory experiments include its low cost, ease of synthesis, and ability to form complexes with metal ions. The main limitation of using N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide in laboratory experiments is its lack of specificity. It has been shown to interact with a variety of molecules, which can lead to unpredictable results.

Future Directions

For the study of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide include further investigation of its mechanism of action, its potential applications in drug design and drug delivery, and its potential effects on other biochemical and physiological processes. Additionally, further research should be conducted to determine the efficacy and safety of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide for use in humans. Finally, further research should be conducted to explore the potential of N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide to form complexes with other molecules and its potential applications in catalysis and materials science.

Synthesis Methods

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be synthesized through a three-step process. The first step involves the reaction of 3-phenylpropyl alcohol with thiophosphoryl chloride to form the corresponding thiophosphate ester. The second step involves the reaction of the thiophosphate ester with 1,2,5-thiadiazole to form the corresponding thiadiazole ester. The third step involves the reaction of the thiadiazole ester with piperazine-1-carboxylic acid to form N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide. The overall yield of the reaction is approximately 70%.

Scientific Research Applications

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of other compounds and has been studied for its potential applications in biochemistry, physiology, and pharmacology. N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, drug delivery, and drug design. It has also been studied for its potential use in the synthesis of peptides and peptidomimetics, which may have applications in drug design and drug delivery.

properties

IUPAC Name

N-(3-phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-16(17-8-4-7-14-5-2-1-3-6-14)21-11-9-20(10-12-21)15-13-18-23-19-15/h1-3,5-6,13H,4,7-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXTBRGJJASNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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